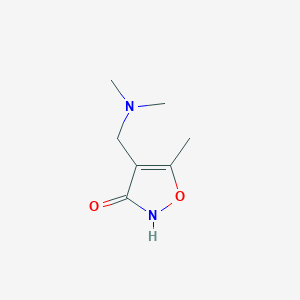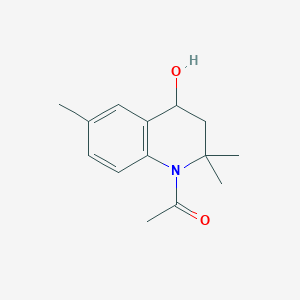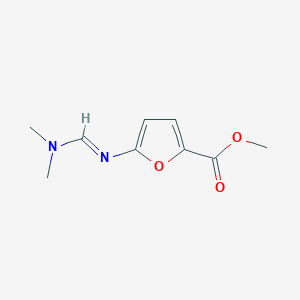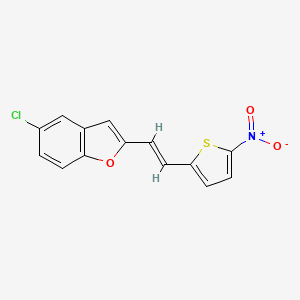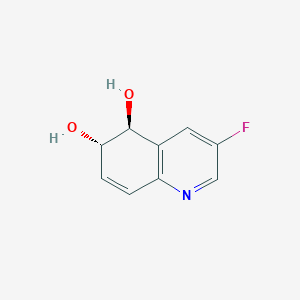
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol is a fluorinated derivative of quinoline. This compound is notable for its unique structural features, which include a fluorine atom and two hydroxyl groups on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol typically involves the fluorination of quinoline derivatives. One common method involves the use of a microsomal enzyme fraction isolated from the liver of rats treated with 3-methylcholanthrene. This enzymatic process results in the formation of this compound as a major metabolite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzyme fractions can be produced in sufficient quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline.
Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound include various quinoline derivatives with altered functional groups. These products can have different chemical and biological properties, depending on the nature of the reactions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other fluorinated quinoline derivatives.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the treatment of diseases where fluorinated quinolines have shown promise.
Industry: The compound’s unique chemical properties make it a candidate for use in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol involves its interactions with specific molecular targets and pathways. The compound is metabolized by microsomal enzymes, leading to the formation of various metabolites . These metabolites can interact with different biological targets, potentially influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trans-3-fluoro-5,6-dihydroquinoline-5,6-diol include other fluorinated quinolines, such as:
- 3-fluoroquinoline
- 5,6-dihydroquinoline
- 3,5,6,7,8-pentachloroquinoline
Uniqueness
This compound is unique due to the presence of both a fluorine atom and two hydroxyl groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, setting it apart from other fluorinated quinolines.
Eigenschaften
Molekularformel |
C9H8FNO2 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
(5S,6S)-3-fluoro-5,6-dihydroquinoline-5,6-diol |
InChI |
InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H/t8-,9-/m0/s1 |
InChI-Schlüssel |
MZJVIWIRQIPSQE-IUCAKERBSA-N |
Isomerische SMILES |
C1=CC2=C(C=C(C=N2)F)[C@@H]([C@H]1O)O |
Kanonische SMILES |
C1=CC2=C(C=C(C=N2)F)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
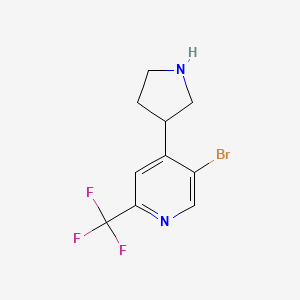
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
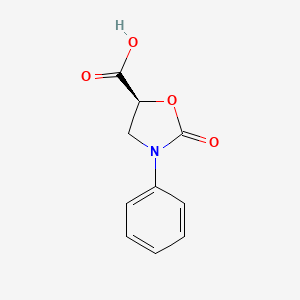

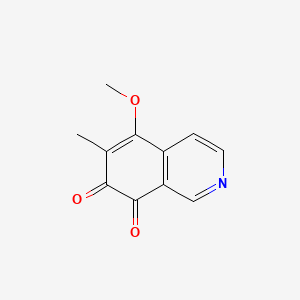

![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

